molecular formula C13H17NOS B2643874 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one CAS No. 1164559-21-0

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one

Cat. No.: B2643874
CAS No.: 1164559-21-0
M. Wt: 235.35
InChI Key: DSRNZLZIGPMMBK-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one, also known as DMAPMS, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential uses in the laboratory. DMAPMS is a useful reagent for the synthesis of organic compounds, and has been used to study the mechanisms of action of various biochemical and physiological processes.

Scientific Research Applications

  • Nonlinear Optical Analysis and Synthesis of Organic Materials :A study by Antony et al. (2019) focused on synthesizing an extended π-conjugated chromophore related to 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one. The research demonstrated its application in nonlinear optical analysis and the synthesis of new organic materials, highlighting its potential in photonic and electronic devices.

  • Fluorescent Molecular Probes :Diwu et al. (1997) developed new fluorescent solvatochromic dyes involving a structure similar to this compound. These compounds, as mentioned in their research (Diwu et al., 1997), demonstrate strong solvent-dependent fluorescence, making them useful as ultrasensitive fluorescent molecular probes for studying biological events and processes.

  • Chemical Synthesis and Characterization :Siedle and Kersting (2006) worked on the preparation and characterization of dinuclear Pd(II) complexes using compounds structurally related to this compound (Siedle & Kersting, 2006). This research provides insight into the application of such compounds in inorganic chemistry and materials science.

  • Synthesis of Antimicrobial Agents :Ghorab et al. (2017) synthesized a series of compounds including this compound derivatives, showing significant antimicrobial activity. Their study (Ghorab et al., 2017) highlights the potential of these compounds in developing new antimicrobial drugs.

  • Peptide/Protein Synthesis in Biochemistry :Ohkawachi et al. (2020) researched the use of sulfanylmethyl-installed dimethylaminopyridine, structurally related to the compound , as an additive for native chemical ligation in peptide/protein synthesis (Ohkawachi et al., 2020). This application is significant in the field of biochemistry and drug development.

  • Investigation of Molecular Tautomeric Behavior :A study by Erturk et al. (2016) investigated the tautomeric forms of a molecule structurally similar to this compound, highlighting its relevance in pharmaceutical and biological activities (Erturk et al., 2016).

  • Synthesis of Novel Chalcone Derivative Compounds :Rahulan et al. (2014) synthesized a novel chalcone derivative compound, demonstrating its potential in nonlinear optical absorption, indicating possible applications in optical device technology (Rahulan et al., 2014).

  • Facile Synthesis in Organic Chemistry :Xu et al. (2010) reported on the synthesis of 2-(Phenylthio)phenols via a copper(I)-catalyzed tandem transformation process, using a compound structurally related to this compound (Xu et al., 2010). This research contributes to the field of organic synthesis.

Properties

IUPAC Name

(Z)-4-(dimethylamino)-3-(4-methylphenyl)sulfanylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-5-7-12(8-6-10)16-13(11(2)15)9-14(3)4/h5-9H,1-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNZLZIGPMMBK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S/C(=C\N(C)C)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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